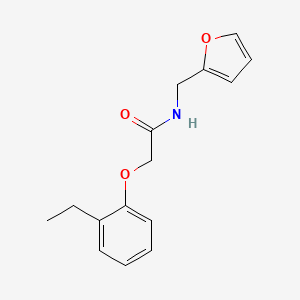![molecular formula C24H29N3O2 B5540256 2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one is a synthetic compound that belongs to the spirocyclic class of compounds. It is a potential drug candidate that has been studied for its therapeutic potential in various diseases. 5]decan-3-one.
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
Researchers have developed innovative synthetic methods to create compounds related to 2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one. For example, Adib et al. (2008) describe an efficient one-pot synthesis method for 2-aroyl-1,4-diaryl-7,9- dimethyl-7,9-diazaspiro[4.5]decan-3-ones, showcasing the potential for creating complex molecules with high yields under mild conditions (Adib et al., 2008). This research highlights the chemical versatility and potential for further functionalization of these spiro compounds.
Structural and Supramolecular Studies
The structural analysis of oxaspirocyclic compounds, as conducted by Jiang and Zeng (2016), provides insights into the molecular configurations and supramolecular interactions of similar compounds. Their work on the crystal structures of new oxaspirocyclic compounds contributes to understanding the spatial arrangements and potential reactivity pathways (Jiang & Zeng, 2016).
Antimicrobial Applications
Sun and Sun (2001) explored the antibacterial properties of spirocyclopropane derivatives, indicating the potential of these compounds, including diazaspirodecanones, in medical applications. Their research demonstrates that certain derivatives exhibit significant antibacterial activities, suggesting a promising area for the development of new antimicrobial agents (Sun & Sun, 2001).
Corrosion Inhibition
Chafiq et al. (2020) examined the use of spirocyclopropane derivatives for corrosion protection, showcasing the compounds' effectiveness as inhibitors in acidic solutions. This application is particularly relevant in materials science and engineering, where preventing metal corrosion is crucial (Chafiq et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The compound and its derivatives could be further investigated for their potential as RIPK1 inhibitors, given the therapeutic potential of RIPK1 inhibition in various human diseases . Additionally, compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one have shown anti-ulcer activity, suggesting another potential area of research .
Propiedades
IUPAC Name |
2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-25(2)21-10-6-9-20(15-21)23(29)26-13-11-24(12-14-26)16-22(28)27(18-24)17-19-7-4-3-5-8-19/h3-10,15H,11-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXKSRLCGDRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)


![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)